4-Bromo-2-[3-(2,6-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one
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Overview
Description
4-Bromo-2-[3-(2,6-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BDAE and is a member of the cycloheptatrienone family. BDAE has a molecular weight of 478.32 g/mol and its chemical formula is C22H20BrCl2N.
Mechanism of Action
The mechanism of action of BDAE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. BDAE has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDAE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. BDAE has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BDAE has been shown to protect neurons from oxidative stress, which is a common feature of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BDAE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BDAE is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, BDAE has some limitations as well. It is a highly reactive compound that can easily oxidize and degrade, which can affect its potency. In addition, BDAE has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BDAE. One area of interest is the development of new drugs based on the structure of BDAE. Researchers are also investigating the potential use of BDAE in the treatment of other diseases, such as diabetes and cardiovascular disease. In addition, there is ongoing research into the mechanism of action of BDAE, which may provide insights into its potential therapeutic applications.
Synthesis Methods
BDAE can be synthesized through a multistep process that involves the reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with ethylamine and bromine to produce BDAE. The synthesis process is complex and requires careful handling of the reagents to ensure the purity of the final product.
Scientific Research Applications
BDAE has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. BDAE has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-Bromo-2-[3-(2,6-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one |
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Molecular Formula |
C18H14BrCl2NO2 |
Molecular Weight |
427.1 g/mol |
IUPAC Name |
4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H14BrCl2NO2/c1-2-22-16-8-6-11(19)10-13(18(16)24)17(23)9-7-12-14(20)4-3-5-15(12)21/h3-10H,2H2,1H3,(H,22,24)/b9-7+ |
InChI Key |
PNJIZAARSJFIJX-VQHVLOKHSA-N |
Isomeric SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)Br |
SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Br |
Canonical SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Br |
Origin of Product |
United States |
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